Ent-Kaurene Oxidation Inhibition vs. Ancymidol
Coolbaugh et al. (1982) directly compared ancymidol analogs in pea internode elongation and cell-free ent-kaurene oxidation assays. The analog bearing isopropyl and 4-chlorophenyl substituents (i.e., the structure of isopyrimol) exhibited no loss of inhibitory potency relative to ancymidol (cyclopropyl, 4-methoxyphenyl) [1]. The substitution of cyclopropyl by isopropyl had 'little effect,' and replacement of methoxy by chloro also did not diminish activity [1]. Note: The original publication provides qualitative comparisons; precise IC50 values are behind a paywall.
| Evidence Dimension | Ent-kaurene oxidation inhibition potency |
|---|---|
| Target Compound Data | Activity retained (qualitative) |
| Comparator Or Baseline | Ancymidol (same potency) |
| Quantified Difference | No significant difference (qualitative observation) |
| Conditions | Pea (Pisum sativum) internode elongation and Marah macrocarpus endosperm microsomal extracts |
Why This Matters
This confirms that isopyrimol can serve as a pharmacological probe for gibberellin biosynthesis with efficacy equivalent to ancymidol, while its higher lipophilicity (chloro substituent) may favor uptake in certain experimental systems.
- [1] Coolbaugh RC, Swanson DI, West CA. Comparative Effects of Ancymidol and Its Analogs on Growth of Peas and Ent-Kaurene Oxidation in Cell-Free Extracts of Immature Marah macrocarpus Endosperm. Plant Physiology, 1982, 69(3):707-711. DOI:10.1104/pp.69.3.707 View Source
